1,2-Propylene-3,3,3-D3 oxide
CAS No.: 2245-32-1
Cat. No.: VC8463017
Molecular Formula: C3H6O
Molecular Weight: 61.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2245-32-1 |
|---|---|
| Molecular Formula | C3H6O |
| Molecular Weight | 61.10 g/mol |
| IUPAC Name | 2-(trideuteriomethyl)oxirane |
| Standard InChI | InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3 |
| Standard InChI Key | GOOHAUXETOMSMM-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C1CO1 |
| SMILES | CC1CO1 |
| Canonical SMILES | CC1CO1 |
Introduction
Structural and Molecular Characteristics
1,2-Propylene-3,3,3-D3 oxide (C3H3D3O) retains the epoxide functional group of its non-deuterated counterpart but features deuterium atoms at the terminal methyl position. The molecular structure consists of a three-membered cyclic ether ring with a methyl group substituted by deuterium, as shown in Figure 1. This isotopic labeling reduces vibrational modes associated with C–H bonds, which is critical for spectroscopic applications such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Table 1: Comparative Properties of Propylene Oxide and 1,2-Propylene-3,3,3-D3 Oxide
| Property | Propylene Oxide (C3H6O) | 1,2-Propylene-3,3,3-D3 Oxide (C3H3D3O) |
|---|---|---|
| Molecular Weight (g/mol) | 58.08 | 61.11 |
| Boiling Point (°C) | 34 | ~34 (estimated) |
| Density (g/cm³) | 0.830 | 0.865 (estimated) |
| Dipole Moment (D) | 1.89 | 1.89 |
The slight increase in molecular weight and density arises from deuterium’s higher mass compared to hydrogen, while the boiling point remains nearly identical due to similar intermolecular forces .
Synthesis Pathways
Direct Epoxidation of Deuterated Propylene
The primary route involves epoxidizing deuterated propylene (C3H3D3) using oxygen or peroxides. Silver-based catalysts, such as alumina-supported subnanometer clusters, have shown high activity for propylene epoxidation at low temperatures (150–200°C) . For the deuterated variant, propylene-3,3,3-D3 is reacted with molecular oxygen over a silver catalyst, leveraging interfacial sites between metal nanoparticles and oxide supports to stabilize reactive intermediates . Theoretical studies indicate that hydroxylated copper clusters lower activation barriers for epoxidation, suggesting analogous pathways for deuterated systems .
Isotopic Exchange Post-Synthesis
Table 2: Catalytic Systems for Propylene Epoxidation
| Catalyst | Temperature (°C) | Selectivity (%) | Reference |
|---|---|---|---|
| Ag/Al2O3 | 150 | 85 | |
| Cu4O3(OH)2 clusters | 200 | 78 | |
| Ag nanoparticles | 250 | 92 |
Applications in Research and Industry
Mechanistic Studies in Catalysis
Deuterated epoxides serve as probes to elucidate reaction mechanisms. For instance, in alkali metal batteries, propylene oxide forms via electrolyte decomposition, and its deuterated analog helps trace sodium-mediated ring-opening reactions using mass spectrometry . The kinetic isotope effect (KIE) observed in such systems provides insights into rate-determining steps, such as C–H bond cleavage versus oxygen insertion .
Spectroscopic and Analytical Utility
The compound’s NMR signature shows distinct splitting patterns due to deuterium’s nuclear spin (I=1). In H NMR, the absence of protons at position 3 simplifies spectral interpretation, while H NMR directly tracks deuterium environments. IR spectroscopy reveals redshifted C–D stretching modes (~2100 cm⁻¹) compared to C–H (~2900 cm⁻¹), aiding in reaction monitoring .
Challenges and Future Directions
Current limitations include the high cost of deuterated precursors and the need for specialized catalysts to maintain selectivity under isotopic substitution. Advances in nanocatalyst design, particularly size-controlled clusters on oxide supports, may improve yields for deuterated epoxides . Additionally, exploring electrochemical synthesis routes—akin to sodium-mediated propylene oxide formation in batteries—could offer energy-efficient alternatives .
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